4-bromo-N-cyclopropylbenzamide
Overview
Description
4-Bromo-N-cyclopropylbenzamide (4-BCPBA) is an organic compound with the chemical formula C10H10BrN2O. It is a bicyclic molecule consisting of a benzamide moiety and a cyclopropyl group attached to the amide nitrogen atom. 4-BCPBA has a wide range of applications in organic synthesis and scientific research.
Scientific Research Applications
Radioligand for Dopamine D2 Receptors :A study by Airaksinen et al. (2008) discussed a compound (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, with high affinity for dopamine D2 receptors. This compound was used to develop a PET radioligand, which showed promise for imaging D2 receptors in low-density brain regions (Airaksinen et al., 2008).
Biological Activity of Pyrrole and Pyrrolidine Compounds :A study by Mehta (2013) explored the condensation of 4-bromo-2-hydroxy benzoic acid hydrazide with aromatic aldehydes, leading to compounds with significant antibacterial and antifungal activities (Mehta, 2013).
Carbonic Anhydrase Isoenzyme Inhibitors :Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters with bromophenol moieties as inhibitors of the carbonic anhydrase enzyme. These compounds exhibited excellent inhibitory effects on several human carbonic anhydrase isoenzymes (Boztaş et al., 2015).
Vibrational Spectroscopic Analysis and Molecular Docking :Dwivedi and Kumar (2019) conducted a comparative vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide. Their study included molecular docking, indicating potential antibacterial drug applications (Dwivedi & Kumar, 2019).
Crystal Engineering with Hydrogen and Halogen Bonds :A study by Saha, Nangia, and Jaskólski (2005) discussed the use of 4-nitrobenzamide·4-iodobenzamide in crystal engineering, focusing on hydrogen and halogen bonding interactions (Saha, Nangia, & Jaskólski, 2005).
Antidiabetic Effect of SN158 in Mice :Jung et al. (2017) studied a compound similar in structure, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), demonstrating its antidiabetic potential through dual activation of PPARα and PPARγ (Jung et al., 2017).
Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids :Tothadi, Joseph, and Desiraju (2013) explored cocrystals of 4-bromobenzamide and dicarboxylic acid, focusing on halogen···halogen interactions in crystal structures (Tothadi, Joseph, & Desiraju, 2013).
properties
IUPAC Name |
4-bromo-N-cyclopropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAOXRHPDPMIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358256 | |
Record name | 4-bromo-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropylbenzamide | |
CAS RN |
306745-64-2 | |
Record name | 4-bromo-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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